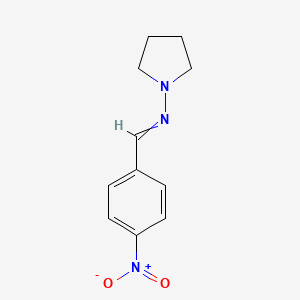
N,N,N',N'-Tetrakis(hydroxymethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea is a chemical compound known for its unique structure and versatile applications It is characterized by the presence of four hydroxymethyl groups attached to a central thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea typically involves the reaction of thiourea with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, often at a slightly elevated temperature to facilitate the formation of the desired product. The general reaction can be represented as follows:
Thiourea+4Formaldehyde→N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea
Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea follows similar principles but on a larger scale. The process involves the continuous addition of formaldehyde to a thiourea solution, with careful control of temperature and pH to optimize yield and purity. The product is then isolated through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiourea moiety can be reduced to form amines.
Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and in drug delivery systems.
Industry: It is employed in the production of resins, adhesives, and coatings due to its crosslinking properties.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea involves its ability to form stable complexes with various substrates. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, while the thiourea moiety can engage in coordination with metal ions. These interactions facilitate its use in crosslinking and stabilization processes.
Comparison with Similar Compounds
N,N,N’,N’-Tetrakis(hydroxymethyl)glycoluril: Similar in structure but with a glycoluril core instead of thiourea.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains hydroxyethyl groups and an ethylenediamine core.
Uniqueness: N,N,N’,N’-Tetrakis(hydroxymethyl)thiourea is unique due to its thiourea core, which imparts distinct reactivity and coordination properties. This makes it particularly useful in applications requiring strong interactions with metal ions and robust crosslinking capabilities.
Properties
CAS No. |
60913-22-6 |
|---|---|
Molecular Formula |
C5H12N2O4S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
1,1,3,3-tetrakis(hydroxymethyl)thiourea |
InChI |
InChI=1S/C5H12N2O4S/c8-1-6(2-9)5(12)7(3-10)4-11/h8-11H,1-4H2 |
InChI Key |
XROPVPGOMNXDJI-UHFFFAOYSA-N |
Canonical SMILES |
C(N(CO)C(=S)N(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)

![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)







![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)

![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)

